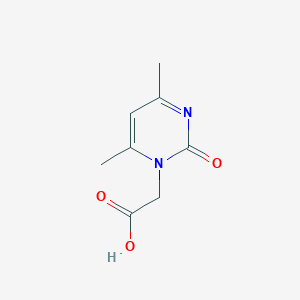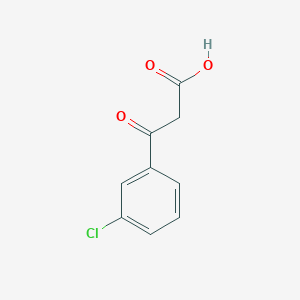
3-Chlorobenzoylacetic acid
Vue d'ensemble
Description
3-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . It is prepared by oxidation of 3-chlorotoluene .
Synthesis Analysis
3-Chlorobenzoic acid is prepared by oxidation of 3-chlorotoluene . It is also a metabolic byproduct of the drug bupropion .
Molecular Structure Analysis
The molecular formula of 3-Chlorobenzoic acid is C7H5ClO2 . The average mass is 156.566 Da and the monoisotopic mass is 155.997803 Da .
Physical And Chemical Properties Analysis
3-Chlorobenzoic acid is a white solid . It has a molar mass of 156.57 g·mol−1 . It has a density of 1.517 g/cm3, a melting point of 154 °C, and a boiling point of 275 °C .
Applications De Recherche Scientifique
Synthesis of Derivatives
- Synthesis of Isoxazolylacetic Acid Derivatives : 3-Chlorobenzoylacetic acid has been utilized in the synthesis of isoxazolylacetic acid derivatives, which are potential acylating agents for semi-synthetic β-lactams. This includes the creation of (3-Chloroisoxazol-5-yl)acetic acid, a known acylating agent useful in the synthesis of semi-synthetic cephalosporins (Gombos et al., 1993).
Phytohormone Analysis
- Determination of Phytohormones in Oilseed Rape Tissues : High-performance liquid chromatography and electrospray ionization-tandem mass spectrometry have been used to determine various classes of phytohormones, including 3-Chlorobenzoylacetic acid, in rape tissues. This involves analyzing the plant tissues for hormone content, which is crucial for understanding plant growth and development (Fan et al., 2011).
Environmental Contaminant Decomposition
- Decomposition by Rhodococcus opacus Strains : Research has explored the decomposition of 3-Chlorobenzoylacetic acid, a known environmental contaminant, by Rhodococcus opacus strains. This includes studying the substrate specificity of enzymes involved in its degradation, an important aspect for environmental bioremediation (Solyanikova et al., 2019).
Electropolymerization in Biosensors
- Electropolymerization for Biosensor Support : The compound 3-Chlorobenzoylacetic acid has been studied for its use in the electropolymerization process to create polymeric films. These films are used as supports for immobilizing biomolecules in electrochemical biosensors (Ferreira et al., 2012).
Microbial Degradation
- Degradation by Pseudomonads : A pseudomonad capable of utilizing 3-Chlorobenzoylacetic acid as a sole carbon source has been isolated from sewage. This research contributes to understanding the microbial breakdown of environmental contaminants (Dorn et al., 2004).
Pharmacological Review
- Chlorogenic Acid Pharmacological Review : Although not directly related to 3-Chlorobenzoylacetic acid, research on Chlorogenic Acid, a phenolic acid, has been reviewed for its various biological and pharmacological effects. This may provide indirect insights into the potential applications of structurally related compounds (Naveed et al., 2018).
Drug-Like Screening Library
- Screening Library Using Fungal Metabolite : 3-Chlorobenzoylacetic acid, derived from a fungal metabolite, was used in generating a drug-like screening library. This involved creating a series of compounds for evaluation against various diseases, showing the potential of 3-Chlorobenzoylacetic acid in drug discovery (Kumar et al., 2015).
Alzheimer’s Disease Treatment Research
- Tetrahydroacridine and Dichlorobenzoic Acid Hybrids : New hybrids of tetrahydroacridine and dichlorobenzoic acid, related to 3-Chlorobenzoylacetic acid, have been synthesized and evaluated for their potential in treating Alzheimer’s Disease. This showcases the relevance of chlorobenzoic acid derivatives in medicinal chemistry (Czarnecka et al., 2020).
Fungal Metabolite Investigation
- Study of Xylaria sp. Fungus : Chemical investigations of Xylaria sp., a fungus, led to the isolation of compounds including 3-Chloro-4-hydroxyphenylacetic acid. This research contributes to understanding natural products and their potential applications in various fields (Davis et al., 2005).
Biological Activity in Food Industry
- Chlorogenic Acid in Food Industry : Studies on Chlorogenic Acid, a compound related to 3-Chlorobenzoylacetic acid, have explored its applications in the food industry, including as food additives, packaging materials, and functional food materials. This indicates possible similar applications for related compounds (Wang et al., 2022).
Plasmid-Specified Biodegradation
- Biodegradation of Chlorobenzoates : Research on a plasmid specifying the biodegradation of chlorobenzoates, such as 3-Chlorobenzoylacetic acid, in Pseudomonas putida, highlights the potential of genetic tools in addressing environmental contamination (Chatterjee et al., 1981).
Horticultural Applications
- Iron Supplementation in Calcareous Soils : The efficacy of synthetic Fe chelates, including those related to 3-Chlorobenzoylacetic acid, has been studied for correcting Fe chlorosis in plants grown in alkaline soils. This research is crucial for improving crop yields in challenging soil conditions (Nadal et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAKKFUBVLXOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzoylacetic acid | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

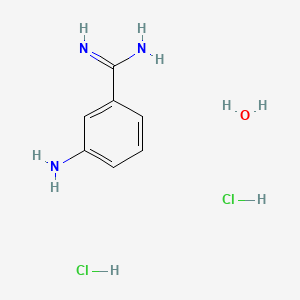
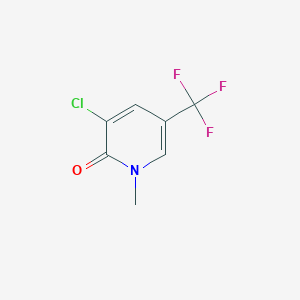
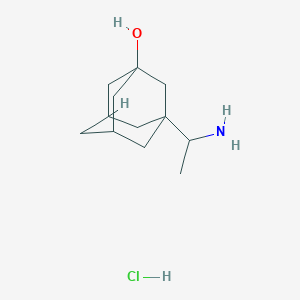
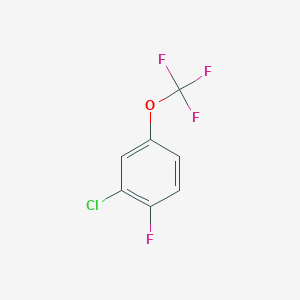



![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)

![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
![3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033974.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)
